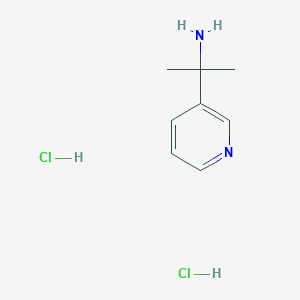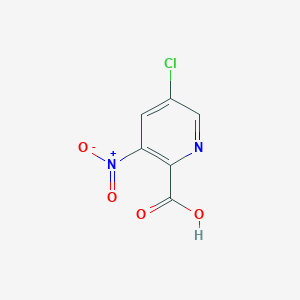
1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
1-(3,5-Difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as DFPCA, is a heterocyclic compound consisting of a phenyl group, a pyridine ring, and a triazole ring. It has been studied for its potential applications in various scientific fields, such as organic synthesis, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Photoluminescence
Triazole derivatives are notable for their role in constructing coordination polymers with improved catalytic activities and photoluminescent properties. The inclusion of a triazole group in coordination polymers, such as those based on d(10) metals like cadmium and zinc, has been shown to enhance these materials' catalytic efficiency for organic synthesis and photoluminescence. These properties are particularly relevant for applications in light-emitting devices and catalysis (Huarui Wang et al., 2016).
Ruthenium-Catalyzed Synthesis
Compounds featuring the triazole scaffold, such as 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, are key intermediates in the synthesis of biologically active molecules. The ruthenium-catalyzed cycloaddition of ynamides with azides to form these triazole amino acids highlights the synthetic versatility of triazole derivatives for creating peptidomimetics and inhibitors with significant biological activity (S. Ferrini et al., 2015).
Coordination Chemistry and Electronic Properties
Rhenium(I) complexes involving triazoles demonstrate significant potential in the study of electronic properties and coordination chemistry. These complexes are synthesized with high yield and exhibit unique electronic spectra, making them of interest for photophysical studies and potential electronic applications (Christopher B Anderson et al., 2013).
Antimicrobial Activity
Derivatives of 1,2,3-triazoles have been evaluated for their antimicrobial properties, indicating that such compounds can serve as effective agents against various bacterial and fungal pathogens. This suggests potential pharmaceutical applications for triazole-containing compounds in developing new antimicrobial agents (Jayaram Reddy Komsani et al., 2015).
Luminescence and Host Materials for OLEDs
Triazole derivatives, when integrated into coordination polymers or complexes, have shown promising photoluminescence properties. This makes them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), where they can serve as host materials or emissive layers to improve device performance and efficiency (Di Liu et al., 2018).
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N4O2/c15-9-5-10(16)7-11(6-9)20-13(8-1-3-17-4-2-8)12(14(21)22)18-19-20/h1-7H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHJIISYFDLBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=NN2C3=CC(=CC(=C3)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)

![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)





![2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride](/img/structure/B1423718.png)




